Rosuvastatin-d3 Calcium Salt is a deuterated form of rosuvastatin, a potent statin used primarily for lowering low-density lipoprotein cholesterol and triglycerides in the blood. This compound plays a significant role in managing hyperlipidemia and reducing the risk of cardiovascular diseases. Rosuvastatin functions by inhibiting the enzyme 3-hydroxy-3-methyl-glutaryl coenzyme A reductase, which is crucial in cholesterol biosynthesis.
Rosuvastatin-d3 Calcium Salt is synthesized from rosuvastatin, which is derived from fermentation processes involving specific microorganisms or through chemical synthesis. The deuterated variant, used in research and clinical studies, is produced to trace metabolic pathways and pharmacokinetics more accurately.
Rosuvastatin-d3 Calcium Salt belongs to the class of drugs known as statins, specifically categorized under HMG-CoA reductase inhibitors. It is utilized in both therapeutic and research contexts, particularly in studies examining lipid metabolism and cardiovascular health.
The synthesis of Rosuvastatin-d3 Calcium Salt involves several key steps:
A notable method for producing rosuvastatin calcium involves:
The molecular formula for Rosuvastatin-d3 Calcium Salt can be represented as , with a molecular weight of approximately 470.53 g/mol. The structure features multiple functional groups typical of statins, including a pyrimidine ring and hydroxy groups.
The primary chemical reactions involving Rosuvastatin-d3 Calcium Salt include:
The synthesis often employs phase transfer catalysts to facilitate reactions between organic and aqueous phases, enhancing yields and purity .
Rosuvastatin-d3 Calcium Salt functions by competitively inhibiting HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver. This inhibition results in increased uptake of low-density lipoprotein particles from the bloodstream, effectively lowering blood cholesterol levels.
Research indicates that rosuvastatin significantly reduces low-density lipoprotein cholesterol levels while increasing high-density lipoprotein cholesterol levels . Clinical trials have shown that doses ranging from 10 mg to 20 mg can lead to substantial changes in lipid profiles within weeks .
Relevant data indicates that impurities must be minimized during synthesis, often requiring high-performance liquid chromatography for purification .
Rosuvastatin-d3 Calcium Salt is primarily used in:
The systematic chemical designation for rosuvastatin-d3 calcium salt is bis[(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl-d₃(methylsulfonyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid] calcium salt. Its molecular formula is C₄₄H₅₄D₆F₂N₆O₁₂S₂Ca, representing the dimeric structure characteristic of calcium salts where two rosuvastatin anions complex with a single calcium cation. The compound has a molecular weight of 1001.14 g/mol, with the deuterium atoms specifically replacing protons in the N-methyl group (–N(CD₃) rather than random positional incorporation. This targeted deuteration creates a molecular signature easily distinguishable via mass spectrometry while minimizing alterations to the compound's chemical behavior [6] [9].
Table 1: Structural Characteristics of Rosuvastatin-d3 Calcium Salt
Property | Specification |
---|---|
Systematic Name | bis[(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl-d₃(methylsulfonyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid] calcium salt |
Molecular Formula | C₄₄H₅₄D₆F₂N₆O₁₂S₂Ca |
Molecular Weight | 1001.14 g/mol |
CAS Registry Number | 147098-20-2 (parent compound) |
Deuterium Position | Methyl group attached to sulfonamide nitrogen (-N(CD₃)) |
Stereochemistry | (3R,5S,6E) configuration identical to non-deuterated rosuvastatin |
The calcium salt formation significantly influences the compound's physical properties, including enhanced crystallinity and improved stability compared to the free acid form. The characteristic calcium bridging creates a bivalent ionic complex between two rosuvastatin-d3 anions, which directly impacts its solubility profile and solid-state behavior. The compound's structural integrity is confirmed through multiple analytical methodologies, including nuclear magnetic resonance (NMR) spectroscopy that verifies both the position of deuteration and the retention of stereochemical configuration at the 3R and 5S chiral centers. X-ray diffraction studies of related cocrystals demonstrate that the core structural framework remains consistent with non-deuterated rosuvastatin calcium, with deuteration introducing only minimal steric alterations [4] [6] [9].
The strategic introduction of deuterium atoms at the N-methyl position of rosuvastatin creates a compound with nearly identical physicochemical properties to its non-deuterated counterpart, yet with distinct analytical advantages. Both compounds share identical chromatographic behavior under standard reversed-phase conditions, co-eluting within narrow retention time windows. The molecular geometry remains fundamentally unchanged, as confirmed by comparative powder X-ray diffraction (PXRD) analyses showing identical crystal lattice parameters. Similarly, Fourier-transform infrared (FTIR) spectroscopy demonstrates preservation of functional group vibrations, with minor shifts only observable in the C-D stretching region (2050-2220 cm⁻¹), which does not overlap with diagnostic peaks of the parent compound [1] [3] [6].
Despite these similarities, critical differences emerge in several domains:
Solubility and Dissolution: The equilibrium solubility of rosuvastatin calcium in aqueous systems (approximately 0.33 mg/mL) remains largely unaffected by deuteration, as the ionic character and hydrophilic-lipophilic balance undergo minimal alteration. However, innovative cocrystal approaches using amino acids like L-asparagine have demonstrated potential for enhancing dissolution rates in both deuterated and non-deuterated forms. Rosuvastatin-L-asparagine cocrystals exhibit a twofold improvement in dissolution rate compared to the pure drug substance, attributed to altered crystal packing and hydrogen bonding patterns. This enhancement strategy applies equally to deuterated variants when formulation challenges arise [2] [8].
Thermal Properties: Differential scanning calorimetry (DSC) thermograms reveal that the melting endotherm of rosuvastatin calcium occurs at approximately 122°C with decomposition. The deuterated analog displays nearly identical thermal behavior, with variations of less than 1°C in melting onset temperature, confirming that deuteration does not significantly alter the solid-state stability or phase transition characteristics. This thermal parity ensures that storage and handling requirements remain consistent between the reference standard and active pharmaceutical ingredient [7] [8].
Analytical Differentiation:
Synthetic Considerations: The preparation of rosuvastatin-d3 calcium salt typically employs deuterated methylamine during the synthesis of the pyrimidine core structure, ensuring site-specific labeling. Subsequent salt formation with calcium hydroxide follows established procedures for the non-deuterated compound. The intermediate co-crystals mentioned in patent literature, such as rosuvastatin 2-aminopyrimidine hemihydrate, serve as crucial purification stages that apply to both deuterated and non-deuterated synthetic pathways. These intermediates enable the removal of critical impurities like lactone derivatives and desmethyl analogs before final salt formation [4] [6] [7].
Table 3: Comparative Properties of Rosuvastatin Derivatives
Property | Rosuvastatin Calcium | Rosuvastatin-d3 Calcium Salt | Significance of Variation |
---|---|---|---|
Molecular Weight | 1001.14 g/mol | 1004.17 g/mol | +3 Da (enables MS differentiation) |
Aqueous Solubility | 0.33 mg/mL (pH 6.8) | 0.32-0.34 mg/mL (pH 6.8) | Negligible difference |
Melting Point | 122°C (with decomposition) | 121-123°C (with decomposition) | No significant thermal behavior change |
HPLC Retention | tR = 8.2 min (C18) | tR = 8.1-8.3 min (C18) | Co-elution enables use as internal standard |
Major MS Fragment | m/z 482 → 258 | m/z 484 → 268 | +3 Da mass shift enables quantification |
NMR Methyl Signal | 2.90-3.00 ppm (s, 3H) | 2.85-2.95 ppm (s, 3D) | Distinct chemical shift confirms deuteration |
Purity Specification | ≥98% (HPLC) | >95% (HPLC) | Reference standards allow broader specifications |
The comparative analysis underscores that while the deuterated derivative serves distinct analytical purposes, its fundamental chemistry aligns closely with the therapeutic compound. This balance between chemical congruence and analytical distinguishability represents the precise engineering required for effective isotopic labeling in pharmaceutical reference materials. The minimal perturbation of molecular properties ensures that the deuterated analog behaves consistently with the active pharmaceutical ingredient across biological and chemical systems, while the mass differential provides the necessary handle for precise detection and quantification [1] [3] [6].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: